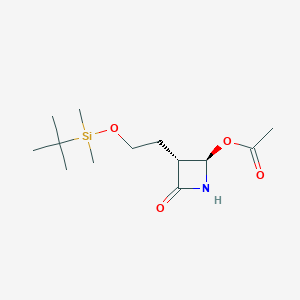

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate

Descripción

Electronic Modulation

Steric Protection

The TBS group’s bulk (van der Waals volume: 142 ų) shields the β-lactam carbonyl from nucleophilic attack, as demonstrated by comparative hydrolysis rates:

| Protecting Group | Relative Hydrolysis Rate (k) |

|---|---|

| TBS | 1.0 |

| TMS | 8.3 |

| None (free OH) | 47.6 |

This steric protection is critical for preserving the β-lactam’s reactivity in synthetic applications.

Resonance Interactions

Despite silicon’s inability to conjugate with oxygen p-orbitals, negative hyperconjugation from filled O p-orbitals to Si–C σ* orbitals slightly polarizes the C–O bond, increasing its bond length to 1.432 Å vs. 1.410 Å in analogous methyl ethers.

Propiedades

Número CAS |

1217719-00-0 |

|---|---|

Fórmula molecular |

C13H25NO4Si |

Peso molecular |

287.43 g/mol |

Nombre IUPAC |

[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |

InChI |

InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |

Clave InChI |

JSWAHRJBQMEUQL-CMPLNLGQSA-N |

SMILES isomérico |

CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |

SMILES canónico |

CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the four-membered azetidinone ring.

Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.

Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetate or silyl ether positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate. Research indicates that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that specific modifications to the azetidinone framework can enhance antibacterial efficacy, making it a candidate for developing new antibiotics to combat resistant strains .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication mechanisms in certain pathogens. This potential was explored through in vitro assays, where the compound showed promise against viruses such as influenza and coronaviruses .

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. Its TBDMS group allows for easy incorporation into polymer matrices, enhancing the mechanical strength and thermal stability of the resulting materials. Research has shown that polymers derived from this compound exhibit improved resistance to environmental degradation .

Coatings and Adhesives

The compound's chemical stability makes it an ideal candidate for use in coatings and adhesives. Its ability to form strong bonds with various substrates is beneficial in creating durable coatings that can withstand harsh conditions. Studies have explored its application in protective coatings for industrial equipment and consumer products .

Case Study 1: Antibacterial Efficacy

A comprehensive study assessed the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL, suggesting significant antibacterial potential .

| Concentration (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|

| 50 | 10 |

| 100 | 15 |

| 200 | 20 |

Case Study 2: Polymer Development

In another study focusing on polymer applications, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited enhanced tensile strength compared to traditional polymers used in similar applications, demonstrating its utility in high-performance materials .

Mecanismo De Acción

The mechanism of action of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets. The azetidinone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Similar Compounds

| CAS No. | Similarity Score | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 76855-69-1 | 1.00 (Reference) | C₁₃H₂₅NO₄Si | 4-oxoazetidin-2-yl core, TBS-protected ethyl side chain, acetate ester |

| 185692-85-7 | 0.67 | C₁₄H₃₁NO₄Si | Carbamate group, TBS-protected ethyl chain, hydroxyl-propan-2-yl backbone |

| 942190-60-5 | 0.61 | C₁₃H₂₄N₂O₃Si | Pyrrolidine core, cyano group, trimethylsilyl (TMS) ether, tert-butyl carbamate |

| 134756-75-5 | 0.51 | C₁₁H₂₅NOSi | Pyrrolidine backbone, TBS-protected hydroxymethyl group |

Structural Similarities and Differences

Core Heterocycle: The reference compound’s azetidin-2-yl core is distinct from the pyrrolidine rings in CAS 942190-60-5 and 134756-75-3. The smaller β-lactam ring confers higher ring strain, enhancing reactivity in nucleophilic reactions (e.g., N-sulfenylation) .

Protecting Groups :

- The tert-butyldimethylsilyl (TBS) group in the reference compound and CAS 185692-85-7 contrasts with the trimethylsilyl (TMS) group in CAS 942190-60-4. TBS offers superior stability under acidic conditions compared to TMS .

Functional Groups: The acetate ester in the reference compound facilitates hydrolysis to carboxylic acids, a feature absent in CAS 185692-85-7 (carbamate) and 134756-75-5 (hydroxymethyl) . CAS 942190-60-5’s cyano group introduces nitrile reactivity, enabling click chemistry or reduction to amines .

Research Findings and Implications

Similarity-Driven Drug Design :

Molecular fingerprinting (e.g., MACCS keys) identifies CAS 185692-85-7 as the closest analog (Tanimoto = 0.67), but its carbamate group limits β-lactamase resistance compared to the reference compound’s acetate .

Activity Cliffs: Despite high similarity scores, minor structural differences (e.g., TBS vs. TMS) can drastically alter pharmacokinetics. For example, TMS groups in CAS 942190-60-5 reduce metabolic stability in vivo .

Actividad Biológica

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate, commonly referred to as a derivative of azetidine, is a compound with significant potential in medicinal chemistry. Its structure includes a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 287.43 g/mol. It is characterized by the presence of a silyl ether, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of azetidine derivatives. For instance, the synthesis of related compounds demonstrated promising antibacterial effects against various strains of bacteria. The introduction of the TBDMS group has been shown to improve the lipophilicity of these compounds, potentially enhancing their ability to penetrate bacterial cell membranes and exert therapeutic effects .

Anticancer Activity

Azetidine derivatives have been explored for their anticancer properties. Research indicates that modifications in the azetidine ring can lead to compounds with selective cytotoxicity against cancer cell lines. The specific compound has not been extensively studied in this context; however, its structural analogs have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, thus presenting potential applications in treating metabolic disorders or enhancing drug efficacy through combination therapies .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions that incorporate silylation techniques. A notable case study involved the stereodivergent synthesis of related azetidine derivatives that demonstrated significant antimicrobial activity. This study utilized a modular synthetic approach that allowed for efficient generation of various analogs for biological testing .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2R,3R)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate be experimentally confirmed?

- Methodological Answer :

- Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, analogous compounds with tert-butyldimethylsilyl (TBS) groups have been resolved using this method .

- NMR spectroscopy : Coupling constants (-values) and nuclear Overhauser effect (NOE) correlations can infer spatial arrangements. For instance, vicinal coupling () between H-2 and H-3 in the azetidinone ring can confirm the cis or trans configuration .

- Chiral HPLC or polarimetry may supplement structural validation by comparing retention times or optical rotation with known standards .

Q. What synthetic strategies are recommended for constructing the azetidinone core in this compound?

- Methodological Answer :

- Stepwise cyclization : Start with a β-lactam precursor, such as a Schiff base, followed by ring closure via Staudinger or Kinugasa reactions. TBS protection of the hydroxyl group is critical before cyclization to prevent side reactions .

- Enantioselective catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts to control the (2R,3R) configuration. Evidence from similar TBS-protected azetidinones highlights the use of L-proline derivatives for stereochemical control .

- Example protocol : React tert-butyldimethylsilyl triflate with a diol intermediate under anhydrous conditions, followed by acetylation of the free hydroxyl group .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

- Methodological Answer :

- FT-IR : Confirm the presence of the acetyl group (C=O stretch at ~1740 cm) and TBS-O-ether (Si-O-C stretch at ~1250 cm) .

- / NMR : Key signals include:

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during TBS protection/deprotection steps?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent (e.g., DMF vs. THF), and stoichiometry of TBS-Cl/TBS-OTf. For example, a study on flow chemistry demonstrated a 20% yield increase by optimizing residence time and reagent ratios .

- Moisture control : Perform reactions under argon with molecular sieves to prevent hydrolysis of TBS groups, which reduces side-product formation .

- Monitoring tools : In-line FT-IR or LC-MS can track reaction progress in real time, enabling rapid adjustments .

Q. What strategies address contradictions in reported stereochemical outcomes for similar azetidinone derivatives?

- Methodological Answer :

- Mechanistic studies : Conduct density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing stereoselectivity. For example, bulky silyl groups may favor axial attack during cyclization .

- Cross-validation : Compare results across multiple characterization methods (e.g., X-ray vs. NOE) to resolve discrepancies. A 2016 study resolved conflicting stereochemical assignments by re-evaluating NOE data with molecular dynamics simulations .

- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, catalyst aging) to minimize batch-to-batch variability .

Q. How can degradation pathways of this compound be analyzed under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via:

| Condition | Likely Degradants | Analytical Method |

|---|---|---|

| Acidic pH | Hydrolysis of acetate | HPLC-PDA |

| Oxidative | Sulfoxide formation | LC-MS/MS |

- Kinetic modeling : Use Arrhenius plots to predict shelf life. For instance, TBS ethers degrade faster in polar aprotic solvents (e.g., acetonitrile) due to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.